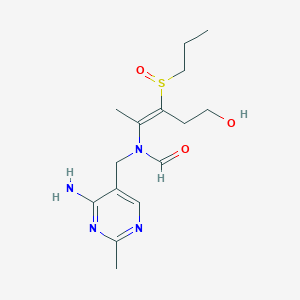

N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-N-(4-hydroxy-1-methyl-2-(propylsulfinyl)-1-butenyl)formamide

Description

Properties

CAS No. |

14684-64-1 |

|---|---|

Molecular Formula |

C15H24N4O3S |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-propylsulfinylpent-2-en-2-yl]formamide |

InChI |

InChI=1S/C15H24N4O3S/c1-4-7-23(22)14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)/b14-11+ |

InChI Key |

YDYVGOMVKLDMIY-SDNWHVSQSA-N |

Isomeric SMILES |

CCCS(=O)/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO |

Canonical SMILES |

CCCS(=O)C(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1 : N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-(5-hydroxy-3-(propylsulfinyl)pent-2-en-2-yl)formamide (CAS 14684-64-1)

- Key Differences :

Compound 2 : N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-(4-hydroxy-1-methyl-2-mercaptobuten-1-enyl)formamide (CAS 554-45-0)

- Structural Variance :

- Implications :

Compound 3 : Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[[(tetrahydro-2H-pyran-2-yl)methyl]dithio]-1-butenyl] (CAS 4482-76-2)

- Structural Modifications :

- Impact: Enhanced lipophilicity (higher molecular weight: 412.57 g/mol vs. 340.44 g/mol). Potential for disulfide bond formation, altering biological activity .

Compound 4 : N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N'-(2-chloroethyl)urea (Nimustine, CAS 42471-43-2)

Comparative Data Table

Research Findings and Implications

- Sulfinyl vs. Mercapto Groups : The sulfinyl group in the target compound offers a balance between stability and reactivity, unlike the thiol group in Compound 2, which requires stabilization under inert conditions .

- Role of Disulfide Bonds : Compound 3’s dithio group may enable reversible redox interactions, suggesting utility in prodrug design .

- Therapeutic Divergence : While Nimustine (Compound 4) is cytotoxic, the target compound’s structural analogs are linked to vitamin B₁ metabolism, highlighting the impact of functional group choice on biological pathways .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis of this compound involves multi-step reactions, leveraging pyrimidine and formamide precursors. A validated approach includes:

- Step 1 : Reacting 4-amino-2-methyl-5-pyrimidinemethanol with formamide under controlled temperature (60–80°C) and acidic catalysis (e.g., HCl or H₂SO₄) to form the methylformamide intermediate .

- Step 2 : Introducing the propylsulfinyl-butenyl moiety via nucleophilic substitution or thiol-ene click chemistry, requiring inert conditions (argon atmosphere) and catalysts like triethylamine .

Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via NMR (δ 8.2–8.5 ppm for formamide protons) and LC-MS (m/z ~450–470) .

Q. How should spectroscopic characterization (NMR, IR, MS) be designed to confirm structural integrity?

- NMR : Focus on distinguishing pyrimidine (δ 6.8–7.5 ppm, aromatic protons) and sulfoxide (δ 2.5–3.5 ppm for S=O adjacent to CH₃). 2D NMR (COSY, HSQC) resolves overlapping signals in the butenyl chain .

- IR : Validate sulfinyl (S=O stretch at 1030–1070 cm⁻¹) and formamide (C=O at 1660–1680 cm⁻¹) groups .

- MS : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ (theoretical m/z: ~456.2) and fragmentation patterns (e.g., loss of propylsulfinyl group) .

Q. What experimental factors influence the compound’s stability in aqueous or biological buffers?

Stability is pH- and temperature-dependent:

- pH : Degrades rapidly in acidic conditions (pH < 3) due to hydrolysis of the sulfinyl group. Stable in neutral to slightly alkaline buffers (pH 7–9) .

- Temperature : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles.

- Light Sensitivity : Protect from UV exposure to prevent sulfoxide-to-sulfone oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Variable Substituents : Synthesize analogs with modified sulfinyl groups (e.g., replacing propyl with ethyl or aryl) and compare binding affinity in enzyme assays (e.g., kinase inhibition) .

- Biological Assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity (IC₅₀) and correlate with substituent hydrophobicity (logP calculations) .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via thermal shift assays .

Q. What mechanistic hypotheses explain its potential enzyme inhibition or signaling pathway modulation?

- Molecular Docking : Model interactions with ATP-binding pockets (e.g., kinases) using AutoDock Vina. Prioritize residues forming hydrogen bonds with the pyrimidine-amino group .

- Biochemical Validation : Perform kinetic assays (e.g., NADPH depletion for oxidoreductases) and monitor post-translational modifications (phosphorylation) via Western blot .

Q. How should contradictory data (e.g., varying IC₅₀ values across studies) be resolved?

Q. What in silico strategies predict metabolic pathways or toxicity?

- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I/II modifications (e.g., sulfoxide reduction or formamide hydrolysis) .

- Toxicity Screening : Simulate CYP450 interactions (e.g., CYP3A4) and prioritize metabolites for LC-MS/MS profiling in hepatocyte models .

Methodological Best Practices

- Experimental Design : Follow split-plot designs for multi-variable studies (e.g., varying substituents and assay conditions) with ≥4 replicates to ensure statistical power .

- Data Reporting : Include raw spectral data (NMR, IR) in supplementary materials and use standardized units (e.g., μM for IC₅₀) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.